2-Ethoxy-1-methoxy-4-vinylbenzene
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Overview
Description
2-Ethoxy-1-methoxy-4-vinylbenzene is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, featuring ethoxy, methoxy, and vinyl functional groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methoxy-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 2-ethoxy-1-methoxybenzene with a vinyl halide under basic conditions. The reaction proceeds through the formation of a benzenonium intermediate, followed by deprotonation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methoxy-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: Formation of 2-ethoxy-1-methoxy-4-vinylbenzaldehyde or 2-ethoxy-1-methoxy-4-vinylbenzoic acid.
Reduction: Formation of 2-ethoxy-1-methoxy-4-ethylbenzene.
Substitution: Formation of halogenated derivatives such as 2-ethoxy-1-methoxy-4-bromobenzene.
Scientific Research Applications
2-Ethoxy-1-methoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methoxy-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, while the ethoxy and methoxy groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-vinylbenzene: Similar structure but lacks the ethoxy group.
2-Ethoxy-1-methoxybenzene: Similar structure but lacks the vinyl group.
4-Vinylphenol: Similar structure but lacks the methoxy and ethoxy groups.
Uniqueness
2-Ethoxy-1-methoxy-4-vinylbenzene is unique due to the presence of all three functional groups (ethoxy, methoxy, and vinyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science .
Properties
IUPAC Name |
4-ethenyl-2-ethoxy-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSRHLIASTZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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